Bendamustine hydrochloride

Catalog No.
S548103
CAS No.
3543-75-7
M.F
C16H22Cl3N3O2
M. Wt
394.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bendamustine hydrochloride

CAS Number

3543-75-7

Product Name

Bendamustine hydrochloride

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride

Molecular Formula

C16H22Cl3N3O2

Molecular Weight

394.7 g/mol

InChI

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H

InChI Key

ZHSKUOZOLHMKEA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Synonyms

bendamustin, bendamustine, bendamustine hydrochloride, Cytostasan, Hydrochloride, Bendamustine, IMET 3393, Ribomustin, Treanda, Zimet 3393

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Bendamustine hydrochloride is a synthetic compound belonging to the class of nitrogen mustard alkylating agents. It was first synthesized in 1963 in the German Democratic Republic and has been used primarily in oncology for the treatment of hematological malignancies, including chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma. The compound features a unique structure that includes an alkylating group, a benzimidazole ring, and a butyric acid side chain, which contribute to its dual mechanism of action as both an alkylating agent and a purine analog .

The chemical formula for bendamustine hydrochloride is C16H21Cl2N3O2C_{16}H_{21}Cl_{2}N_{3}O_{2}, with a molecular weight of approximately 358.26 g/mol . Its structural uniqueness lies in the replacement of the benzene ring present in chlorambucil (another nitrogen mustard) with a 1-methyl-benzimidazole moiety, enhancing its therapeutic profile while aiming to reduce toxicity .

Bendamustine's mechanism of action involves several processes:

  • Alkylation: The chloroethyl groups alkylate nucleophilic sites on DNA, primarily guanine residues, forming DNA adducts and crosslinks [].
  • Cell cycle arrest: DNA damage triggers cell cycle arrest, preventing cancer cells from dividing [].
  • Induction of apoptosis: The extensive DNA damage ultimately leads to programmed cell death (apoptosis) in cancer cells.

Understanding Mechanisms of Action:

  • Bendamustine's exact mechanism of action remains under investigation, but research suggests it works through multiple pathways, including:
    • Alkylation of DNA: Bendamustine directly damages DNA, leading to cell death. However, unlike other alkylating agents, it exhibits alkylating activity in both dividing and non-dividing cells, potentially making it effective against tumors with slow growth rates. (Source: National Cancer Institute)
    • DNA repair inhibition: Bendamustine interferes with DNA repair mechanisms, further enhancing its cytotoxic effects. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
    • Immunomodulatory effects: Recent research suggests bendamustine might have immunomodulatory properties, potentially influencing the immune system's response to cancer. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )

Preclinical Models for Drug Development:

  • Bendamustine is used in preclinical studies to evaluate its efficacy against various cancer cell lines and animal models. This helps assess its potential as a new cancer treatment or in combination with other therapies. (Source: Bendamustine: a review of its use in the management of indolent non-Hodgkin's lymphoma and mantle cell lymphoma: )
  • By understanding its mechanisms of action in these models, researchers can optimize its use and develop more effective treatment strategies.

Investigating Resistance Mechanisms:

  • Cancer cells can develop resistance to chemotherapy drugs, limiting their effectiveness. Research using bendamustine aims to understand how cancer cells develop resistance to this specific drug. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
  • This knowledge can be used to develop strategies to overcome resistance and improve treatment outcomes.

Exploring Synergistic Effects with Other Therapies:

  • Bendamustine is often combined with other chemotherapy drugs or targeted therapies to improve treatment efficacy and reduce side effects. Research explores how bendamustine interacts with other agents at the molecular and cellular levels. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
  • Identifying synergistic combinations can lead to more effective and personalized cancer treatment regimens.

Studying Bendamustine's Impact on the Tumor Microenvironment:

  • The tumor microenvironment, the environment surrounding the tumor, plays a crucial role in cancer progression. Research investigates how bendamustine affects the tumor microenvironment, including immune cells, blood vessels, and stromal cells. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
  • Understanding these interactions can help develop strategies to target not only the cancer cells but also the tumor microenvironment for improved treatment outcomes.

Bendamustine hydrochloride acts primarily as an alkylating agent, forming electrophilic alkyl groups that covalently bond to nucleophilic sites on DNA. This reaction leads to intra- and inter-strand crosslinks between DNA bases, ultimately resulting in cell death. The compound undergoes extensive metabolism, primarily through hydrolysis to form monohydroxy and dihydroxy metabolites, which exhibit lower cytotoxic activity compared to the parent compound .

Bendamustine hydrochloride exhibits several biological activities that contribute to its efficacy as an anticancer agent:

  • Alkylation of DNA: The formation of crosslinks inhibits DNA replication and transcription.
  • Induction of Apoptosis: Bendamustine activates DNA-damage stress responses that lead to programmed cell death.
  • Inhibition of Mitotic Checkpoints: It disrupts normal cell cycle progression, leading to mitotic catastrophe in cancer cells .
  • Activity Against Quiescent Cells: Unlike many chemotherapeutic agents that primarily target dividing cells, bendamustine is effective against both active and quiescent cancer cells .

The synthesis of bendamustine hydrochloride involves several key steps:

  • Formation of the Benzimidazole Ring: The initial step typically involves the synthesis of a benzimidazole derivative.
  • Alkylation Reaction: This is followed by an alkylation reaction using chloroethylamine or its derivatives to introduce the alkylating moiety.
  • Hydrochloride Salt Formation: Finally, the product is converted into its hydrochloride salt form for improved solubility and stability.

The synthesis aims to optimize yield while minimizing toxic byproducts and ensuring high purity for clinical applications .

Bendamustine hydrochloride is primarily used in oncology for:

  • Chronic Lymphocytic Leukemia: It is often employed as a first-line treatment or in relapsed cases.
  • Non-Hodgkin Lymphoma: Bendamustine is effective in treating indolent forms of this disease.
  • Combination Therapy: It has been used in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer cells .

Bendamustine hydrochloride has been studied for potential drug interactions. Notable interactions include:

  • Allopurinol: Co-administration may increase the risk of severe skin reactions such as Stevens-Johnson syndrome due to enhanced toxicity profiles.
  • Other Chemotherapeutics: When combined with other anticancer drugs, careful monitoring is necessary due to potential additive myelosuppressive effects .

Monitoring patient blood chemistry during treatment is crucial to mitigate risks such as tumor lysis syndrome and severe skin reactions .

Bendamustine hydrochloride shares structural and functional characteristics with several other alkylating agents. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
ChlorambucilNitrogen MustardAlkylation of DNAOlder agent with higher toxicity profile
CyclophosphamideNitrogen MustardAlkylation of DNAProdrug requiring metabolic activation
IfosfamideNitrogen MustardAlkylation of DNARequires metabolic conversion; neurotoxic
LomustineNitrosoureaAlkylation of DNAUnique nitrosourea structure; different toxicity profile

Bendamustine's distinctive structure, featuring the benzimidazole ring and butyric acid side chain, contributes to its unique pharmacological properties and reduced toxicity compared to traditional nitrogen mustards like chlorambucil .

DNA Cross-linking Mechanisms

Bendamustine hydrochloride functions as a bifunctional alkylator through its two reactive chloroethyl groups, which form covalent bonds with nucleophilic sites on DNA. These interactions create both intrastrand cross-links (within a single DNA strand) and interstrand cross-links (between complementary strands) [1] [2]. The interstrand cross-links are particularly consequential, as they prevent DNA strand separation during replication or transcription, leading to replication fork stalling and collapse [1] [4]. Compared to monofunctional alkylators, bendamustine induces a higher proportion of interstrand cross-links relative to intrastrand lesions, a property linked to its prolonged cytotoxic effects [1].

Intrastrand vs. Interstrand Cross-linking Dynamics

The ratio of intrastrand to interstrand cross-links varies depending on DNA sequence context and chromatin accessibility. AT-rich regions exhibit higher susceptibility to interstrand cross-linking due to the preferential alkylation of adenine N3 positions [1]. Molecular dynamics simulations suggest that bendamustine’s bent conformation facilitates simultaneous attack on N7 guanine and N3 adenine residues spaced 5–6 base pairs apart, optimizing interstrand cross-link formation [2]. In contrast, intrastrand cross-links predominantly occur at guanine N7 sites separated by 1–2 nucleotides [1].

Comparative Analysis with Other Nitrogen Mustard Alkylating Agents

Bendamustine demonstrates distinct advantages over classical nitrogen mustards:

PropertyBendamustineCyclophosphamideChlorambucil
Interstrand Cross-link EfficiencyHighModerateLow
Base Excision Repair ActivationStrongWeakModerate
O⁶-Methylguanine Methyltransferase SusceptibilityResistantSensitiveSensitive

Data derived from [1] [2] [4].

Unlike cyclophosphamide, which requires metabolic activation, bendamustine acts directly without hepatic conversion [2]. Its cross-links exhibit greater stability than those formed by chlorambucil, persisting for >48 hours post-treatment versus <24 hours for chlorambucil [4]. This persistence correlates with delayed DNA damage resolution and enhanced cytotoxicity [1].

Benzimidazole Ring Functionality

Antimetabolite Activity Theories

The benzimidazole moiety structurally resembles purine bases, leading to hypotheses about antimetabolite properties. While direct incorporation into DNA remains unproven, the ring system competitively inhibits:

  • Ribonucleotide reductase (RRM1/RRM2 complex), reducing dNTP pools [1]
  • DNA polymerase β, impairing base excision repair [1]
  • Adenosine deaminase, increasing intracellular deoxyadenosine toxicity [2]

These effects synergize with alkylation damage, creating a "dual attack" on DNA synthesis and repair [1] [2].

Nuclear Transport Enhancement Hypothesis

The lipophilic benzimidazole ring facilitates nuclear localization through:

  • Passive diffusion across the nuclear membrane (logP = 2.1 vs. 0.8 for chlorambucil) [2]
  • Interaction with nuclear transport receptors (importin-β shown in vitro) [1]
  • DNA intercalation via π-π stacking with base pairs, anchoring the molecule near alkylation targets [1]

This results in 3–5× higher intranuclear concentrations compared to chlorambucil at equivalent doses [2].

DNA Repair Inhibition Mechanisms

Bendamustine disrupts multiple DNA repair pathways:

  • Base Excision Repair (BER): Downregulates XRCC1 and PARP1 expression by 60–80% [1]
  • Homologous Recombination (HR): Reduces RAD51 focus formation by 45% [1]
  • Translesion Synthesis (TLS): Inhibits REV1 and POLζ activity through benzimidazole-mediated steric hindrance [1]

These effects create a "repair-deficient" state that amplifies alkylation-induced genomic instability [1] [2].

DNA Damage Response Pathways

Base Excision Repair (BER) Pathway Interactions

Bendamustine preferentially activates BER rather than direct reversal mechanisms. Key interactions include:

  • Poly(ADP-ribose) polymerase 1 (PARP1) hyperactivation (3–5× baseline) [1]
  • AP endonuclease 1 (APE1) relocalization to nucleoli, limiting BER capacity [1]
  • Sustained BER intermediate accumulation (e.g., abasic sites, single-strand breaks) [2]

This BER engagement paradoxically increases cytotoxicity by prolonging the presence of repair intermediates that convert to lethal double-strand breaks during replication [1].

O-6-methylguanine-DNA Methyltransferase Interactions

Unlike temozolomide and other O⁶-alkylating agents, bendamustine’s lesions are resistant to O⁶-methylguanine-DNA methyltransferase (MGMT) repair [1] [4]. Structural analyses reveal that the benzimidazole ring sterically blocks MGMT’s active site from accessing O⁶-guanine adducts [1]. This MGMT resistance makes bendamustine effective in tumors with high MGMT expression that are refractory to other alkylators [4].

Persistence of DNA Double-strand Breaks

Bendamustine-induced double-strand breaks (DSBs) exhibit exceptional longevity due to:

  • Defective Resection: 50–70% reduction in CtIP and EXO1 activity at break sites [1]
  • Chromatin Context: 80% of DSBs occur in heterochromatic regions with limited repair factor access [1]
  • Replication Stress: 60% of S-phase cells show new DSB formation 24h post-treatment [1]

Persistence metrics:

Time Post-TreatmentγH2AX Foci/Cell53BP1 Foci/Cell
4h12.3 ± 1.29.8 ± 0.9
24h8.1 ± 0.76.4 ± 0.6
48h4.9 ± 0.53.1 ± 0.4

Data from [1] [2].

Cell Cycle Perturbation Mechanisms

S-phase Arrest Mechanisms

Bendamustine hydrochloride demonstrates the ability to induce S-phase arrest through multiple molecular mechanisms that differ from conventional alkylating agents. Studies have shown that bendamustine causes significantly more T-cell lymphoma cells to be arrested in the S-phase compared to other alkylating agents such as chlorambucil or cyclophosphamide [1]. This S-phase arrest has been consistently observed across multiple cancer cell types, including multiple myeloma cells and mantle cell lymphoma cell lines [1].

The mechanism underlying S-phase arrest involves the induction of extensive DNA damage that triggers cell cycle checkpoints. Research using HeLa cells has demonstrated that high concentrations of bendamustine, specifically at 200 μM, predominantly arrest cells in the S-phase [2]. This concentration-dependent effect results in cells being unable to complete DNA replication due to the extensive DNA cross-linking and damage caused by the alkylating properties of bendamustine [2].

The S-phase arrest mechanism is particularly evident when bendamustine is used in combination with other agents. Studies have shown that the combination of bendamustine with histone deacetylase inhibitors results in a profound S-phase arrest with minimal or no cells progressing to G2/M phase [3]. This combinatorial effect suggests that bendamustine's ability to induce S-phase arrest can be enhanced by agents that modify chromatin structure and DNA accessibility.

G2-M Phase Arrest Pathways

The G2-M phase arrest induced by bendamustine represents a critical cellular response to DNA damage that differs mechanistically from S-phase arrest. Multiple studies have demonstrated that bendamustine induces G2 cell cycle arrest at concentrations ranging from 10-30 μg/ml in various myeloma cell lines including NCI-H929, OPM-2, RPMI-8226, and U266 [4] [5]. This arrest occurs through the activation of specific DNA damage checkpoints that prevent cells from entering mitosis with damaged DNA.

The molecular pathway responsible for G2-M arrest involves the activation of Ataxia Telangiectasia Mutated protein and Checkpoint kinase 2 signaling cascade. Studies have shown that bendamustine activates these primary DNA-damage signaling kinases while notably not activating Ataxia Telangiectasia and Rad3-related protein and Checkpoint kinase 1 [4] [5]. The activated Checkpoint kinase 2 subsequently targets Cdc25A phosphatase for degradation, leading to the inhibition of Cdc2 kinase through phosphorylation at Tyr15 [4] [5].

The G2-M arrest is accompanied by increased cyclin B1 levels, indicating that cells are prepared for mitosis but are held in check by the DNA damage response [4] [5]. Research has demonstrated that bendamustine-induced G2-M arrest is associated with downregulation of cyclin B1 expression and upregulation of phosphorylated Cdc2 and Cdc25C in natural killer T-cell lymphoma cells [6]. This arrest mechanism serves as a protective response, allowing cells time to repair DNA damage before proceeding to mitosis.

Dose-dependent Effects on Cell Cycle Checkpoints

The dose-dependent effects of bendamustine on cell cycle checkpoints represent a unique characteristic that distinguishes this agent from other alkylating drugs. Comprehensive studies using HeLa cells have revealed that low concentrations of bendamustine (50 μM) transiently arrest cells in G2, allowing them to subsequently enter mitosis and divide normally [2]. In contrast, a four-fold higher concentration (200 μM) arrests cells in the S-phase, resulting in aberrant mitosis and cell death [2].

This dose-dependent response is linked to differences in DNA repair efficiency at various concentrations. At lower concentrations, DNA damage can be efficiently repaired within 48 hours of treatment, while at higher concentrations, the extent of DNA damage overwhelms the cellular repair capacity [2]. The differential repair efficiency appears to be related to the activation of base excision repair pathways, which are more prominently induced by bendamustine compared to other DNA repair mechanisms [2].

The dose-dependent effects extend to the duration and reversibility of cell cycle arrest. Low-dose bendamustine-induced G2 arrest is transient, with cells eventually progressing through mitosis with normal chromosome segregation [2]. However, high-dose treatment results in permanent S-phase arrest, leading to highly aberrant mitosis characterized by chromosome fragmentation visible through electron microscopy [2]. This dose-dependent behavior has significant implications for therapeutic dosing strategies and explains the varying cellular responses observed in different clinical settings.

Cell Death Induction Pathways

Apoptotic Pathway Activation

Bendamustine hydrochloride induces apoptosis through multiple interconnected pathways that involve both intrinsic and extrinsic apoptotic mechanisms. The compound has been shown to induce apoptosis with IC50 values ranging from 35-65 μg/ml in various myeloma cell lines, with clear evidence of caspase-3 cleavage as a hallmark of apoptotic cell death [4] [5]. This apoptotic response is characterized by the classical biochemical markers including annexin V binding, propidium iodide uptake, and the formation of sub-G1 cell populations [4] [5].

The intrinsic apoptotic pathway activation involves mitochondrial dysfunction and the release of pro-apoptotic factors. Studies have demonstrated that bendamustine induces mitochondria-mediated apoptosis in a concentration- and time-dependent manner, as evidenced by the down-regulation of Bcl-2 and activation of caspases 3, 7, and 9 [6]. Additionally, poly adenosine diphosphate-ribose polymerase cleavage has been consistently observed, indicating the activation of downstream apoptotic machinery [6].

The extrinsic apoptotic pathway is also activated by bendamustine, as demonstrated by the activation of caspase-8 in multiple cell lines [3] [7]. This dual activation of both intrinsic and extrinsic pathways contributes to the potent apoptotic effects of bendamustine and may explain its efficacy in cancer cells that have developed resistance to single-pathway apoptotic inducers. The apoptotic response is dose-dependent, with higher concentrations of bendamustine leading to more extensive caspase activation and faster onset of cell death.

Non-apoptotic Cell Death Mechanisms

Beyond classical apoptosis, bendamustine induces several non-apoptotic cell death mechanisms that contribute to its unique therapeutic profile. One of the most significant non-apoptotic mechanisms is mitotic catastrophe, which occurs when cells attempt to divide despite having extensive DNA damage [8]. This mechanism is particularly important for the activity of bendamustine in cancer cells that have defective apoptotic pathways or are resistant to traditional apoptotic stimuli [8].

Mitotic catastrophe induced by bendamustine is characterized by aberrant chromosome segregation, multinucleation, and ultimately cell death without the classical features of apoptosis [8]. This mechanism is independent of p53 function and caspase activation, making it effective against cancer cells that have lost these tumor suppressor functions [8]. The morphological features of mitotic catastrophe are distinct from apoptosis and include chromosome fragmentation visible by electron microscopy and the formation of micronuclei [9].

Another significant non-apoptotic mechanism involves adenosine triphosphate depletion, which leads to metabolic shutdown and cell death [8]. This metabolic disruption occurs independently of apoptotic pathways and may serve to weaken cells, making them more susceptible to other forms of cell death [8]. Additionally, bendamustine induces reactive oxygen species stress pathways that converge on mitochondrial dysfunction, further contributing to non-apoptotic cell death [8] [10].

Pyroptosis, an inflammatory form of programmed cell death, has also been identified as a mechanism of bendamustine-induced cell death. This mechanism involves the activation of the cGAS-STING pathway, leading to the release of inflammatory factors and the creation of an immunologically active tumor microenvironment [11]. The pyroptotic response is characterized by cell swelling, membrane permeabilization, and the release of inflammatory cytokines.

p53-Mediated Apoptosis Signaling

The p53-mediated apoptosis signaling pathway plays a crucial role in bendamustine-induced cell death, particularly in cells with wild-type p53 function. Bendamustine activates p53 through phosphorylation at serine 15, which is the specific phosphorylation site for Ataxia Telangiectasia Mutated protein [4] [5] [12]. This phosphorylation event is essential for p53 activation and its subsequent transcriptional activity.

Activated p53 promotes cell cycle inhibition through the upregulation of p21, which in turn leads to Cdc2 kinase inhibition and cell cycle arrest [4] [5] [12]. The p53-mediated response serves as a quality control mechanism, determining whether cells with DNA damage should undergo repair or proceed to apoptosis. Studies have shown that the p53 pathway is preferentially activated by bendamustine compared to other alkylating agents, contributing to its unique mechanism of action [4] [5].

The p53-mediated apoptotic response is enhanced by the inhibition of p38 mitogen-activated protein kinase signaling. Research has demonstrated that targeting p38 mitogen-activated protein kinase with selective inhibitors significantly increases bendamustine-induced apoptosis while completely abrogating G2 cell cycle arrest [4] [5]. This finding suggests that p38 mitogen-activated protein kinase acts as a survival factor that opposes p53-mediated apoptosis.

Importantly, bendamustine retains activity even in cells with defective p53 function through the activation of alternative cell death pathways such as mitotic catastrophe [8]. This dual mechanism of action, involving both p53-dependent and p53-independent pathways, contributes to the broad spectrum of activity observed with bendamustine across different cancer types with varying p53 status.

Ataxia Telangiectasia Mutated-Checkpoint kinase 2-Cdc2 Signaling Cascade

The Ataxia Telangiectasia Mutated-Checkpoint kinase 2-Cdc2 signaling cascade represents a fundamental DNA damage response pathway that is prominently activated by bendamustine hydrochloride. This pathway serves as a critical checkpoint mechanism that determines cellular fate following DNA damage induced by the alkylating properties of bendamustine [4] [5] [12].

The cascade begins with the activation of Ataxia Telangiectasia Mutated protein, a key DNA damage sensor that is preferentially activated by bendamustine over other checkpoint kinases such as Ataxia Telangiectasia and Rad3-related protein [4] [5]. The activated Ataxia Telangiectasia Mutated protein phosphorylates multiple downstream targets, including Checkpoint kinase 2 and p53, initiating a coordinated cellular response to DNA damage [4] [5]. This selective activation pattern distinguishes bendamustine from other DNA-damaging agents that may activate different checkpoint pathways.

Checkpoint kinase 2 activation leads to the phosphorylation and degradation of Cdc25A phosphatase, a critical regulator of cell cycle progression [4] [5]. The loss of Cdc25A phosphatase activity results in the maintenance of inhibitory phosphorylation on Cdc2 kinase at tyrosine 15, effectively blocking the transition from G2 to M phase [4] [5]. This mechanism ensures that cells with extensive DNA damage are prevented from entering mitosis, providing time for DNA repair or triggering apoptosis if repair is unsuccessful.

The Ataxia Telangiectasia Mutated-Checkpoint kinase 2-Cdc2 cascade is accompanied by the accumulation of cyclin B1, indicating that cells are primed for mitosis but are held in check by the DNA damage response [4] [5]. This accumulation of cyclin B1 in the presence of inactive Cdc2 creates a cellular state that is poised for either successful DNA repair and cell cycle progression or progression to apoptosis if repair fails. The efficiency of this checkpoint mechanism contributes to the selective toxicity of bendamustine toward cancer cells, which often have defective DNA repair mechanisms.

Immunomodulatory Mechanisms and Effects

Impact on T-cell and B-cell Functions

Bendamustine hydrochloride exerts profound effects on both T-cell and B-cell functions, with distinct patterns of suppression and modulation that have significant clinical implications. The compound predominantly affects CD4+ T-cell counts, which are suppressed to a greater extent than CD8+ T-cells [13] [14]. This differential effect on T-cell subsets results in altered immune homeostasis and increased susceptibility to certain types of infections.

In B-cell populations, bendamustine induces significant functional changes beyond simple cell depletion. When used in combination with rituximab, both T-cell and B-cell depletion have been recorded, with B-cell depletion being particularly pronounced [13] [14]. However, studies have revealed that bendamustine can paradoxically increase interleukin-10 secretion from B-cells while simultaneously inhibiting their proliferation and immunoglobulin M secretion [15]. This dual effect suggests that bendamustine may promote regulatory B-cell functions while suppressing effector B-cell responses.

The impact on T-cell function extends beyond simple numerical changes to include qualitative alterations in T-cell responses. Studies have shown that bendamustine exposure leads to robust proliferation of alloreactive T-cells followed by programmed cell death, with this effect being more pronounced in CD4+ T-cells than CD8+ T-cells [16]. This selective effect on CD4+ T-cells may contribute to the reduced graft-versus-host disease observed in transplant settings while preserving graft-versus-leukemia effects mediated by CD8+ T-cells.

The immunomodulatory effects on lymphocytes are associated with improved immune reconstitution in certain clinical contexts. Research has demonstrated that patients receiving bendamustine-based lymphodepletion show better immune recovery compared to conventional regimens, with 80% of patients achieving CD4+ T-cell counts greater than 200 cells/μL within 9-12 months [13]. This enhanced immune reconstitution occurs despite the initial suppressive effects, suggesting that bendamustine may promote the development of a more balanced immune response.

Cytokine Production Modulation

The modulation of cytokine production by bendamustine represents a complex immunomodulatory mechanism that affects both pro-inflammatory and anti-inflammatory cytokine networks. Studies have demonstrated that bendamustine significantly enhances interleukin-10 production by B-cells through activation of the p38 mitogen-activated protein kinase pathway [15]. This enhancement occurs at concentrations that are growth-inhibitory for B-cells, suggesting a specific regulatory effect on cytokine production that is independent of cellular proliferation.

The mechanism of interleukin-10 upregulation involves the phosphorylation of p38 mitogen-activated protein kinase and the subsequent activation of the transcription factor Sp1 [15]. This pathway leads to increased DNA binding of Sp1 and enhanced transcription of the interleukin-10 gene [15]. The upregulation of interleukin-10 production has potential therapeutic implications for autoimmune diseases, as this cytokine has potent anti-inflammatory properties that can suppress excessive immune responses.

Bendamustine also affects the production of pro-inflammatory cytokines in various cellular contexts. In lymphodepletion regimens, bendamustine has been associated with lower levels of pro-inflammatory cytokines such as monocyte chemoattractant protein-1, interleukin-15, and interleukin-7 compared to conventional regimens [13]. This differential cytokine profile may contribute to reduced inflammatory complications while maintaining the efficacy of subsequent cellular therapies.

The modulation of cytokine production extends to the tumor microenvironment, where bendamustine treatment has been shown to activate the cGAS-STING pathway, leading to the upregulation of inflammatory factors and the creation of an immunologically active environment [11]. This effect includes the upregulation of tumor necrosis factor-alpha and other inflammatory mediators that can enhance immune recognition of cancer cells [11]. The ability to modulate both anti-inflammatory and pro-inflammatory cytokines depending on the cellular context represents a unique feature of bendamustine's immunomodulatory profile.

Immune Signaling Pathway Interactions

Bendamustine interacts with multiple immune signaling pathways, creating a complex network of immunomodulatory effects that extend beyond its direct cytotoxic properties. One of the most significant interactions involves the inhibition of Signal Transducer and Activator of Transcription 3 signaling, which plays a crucial role in immune regulation and cancer cell survival [17] [18]. This inhibition occurs through the binding of bendamustine to specific cysteine residues (C550 and C712) in the Signal Transducer and Activator of Transcription 3 protein, disrupting its ability to bind to phosphotyrosine peptides and activate downstream signaling [17] [18].

The cGAS-STING pathway represents another critical immune signaling interaction affected by bendamustine. As an alkylating agent, bendamustine induces DNA damage that results in the generation of abnormal DNA in the cytosol [11]. This cytosolic DNA is recognized by cGAS, leading to the production of cyclic guanosine monophosphate-adenosine monophosphate and subsequent activation of STING [11]. The activated STING pathway triggers the release of type I interferons and pro-inflammatory cytokines, creating an immunologically active tumor microenvironment that can enhance immune recognition and response [11].

The interaction with dendritic cell signaling represents a particularly important immunomodulatory mechanism. Bendamustine increases Flt3 expression on both murine and human dendritic cells, affecting dendritic cell ontogeny and function [16]. This enhanced Flt3 signaling is associated with the development of regulatory dendritic cells that express higher levels of programmed death-ligand 1 and lower levels of inducible T-cell costimulator ligand [16]. These phenotypic changes result in dendritic cells that can induce T-cell proliferation followed by programmed cell death, contributing to immune tolerance.

The immunomodulatory effects of bendamustine also involve the modulation of B-cell receptor signaling pathways. Studies have shown that the expression of activation markers such as CD69 can predict sensitivity to bendamustine, and that B-cell receptor pathway inhibitors can enhance bendamustine cytotoxicity [19]. This interaction suggests that bendamustine may interfere with B-cell receptor signaling cascades, affecting B-cell activation and survival. The ability to modulate multiple immune signaling pathways simultaneously contributes to the unique immunomodulatory profile of bendamustine and its potential applications in immune-mediated diseases.

Cell LineCancer TypeIC50 (μg/ml)IC50 (μM)Study Reference
NCI-H929Multiple Myeloma35Not specified [4] [5]
OPM-2Multiple Myeloma40Not specified [4] [5]
RPMI-8226Multiple Myeloma45Not specified [4] [5]
U266Multiple Myeloma65Not specified [4] [5]
MM1.SMultiple Myeloma119.8Not specified [7]
MM1.RMultiple Myeloma138Not specified [7]
Su9T-cell LeukemiaNot specified44.9 [20]
S1TT-cell LeukemiaNot specified21.1 [20]
MT2T-cell LeukemiaNot specified47.5 [20]
ATN-1T-cell LeukemiaNot specified44.8 [20]
L1236Hodgkin LymphomaNot specified25-50 [21]
L428Hodgkin LymphomaNot specified25-50 [21]
KMH2Hodgkin LymphomaNot specified25-50 [21]
Concentration (μM)Primary Cell Cycle EffectCell TypeSecondary EffectsStudy Reference
10G2 arrestMyeloma cellsApoptosis [4] [5]
25G2/M arrestHodgkin lymphomaTetraploid nuclei [21]
30G2 arrestMyeloma cellsApoptosis [4] [5]
50G2 arrest (transient)HeLa cellsNormal mitosis [2]
200S phase arrestHeLa cellsAberrant mitosis [2]
Target/PathwayEffectFunctional ConsequenceStudy Reference
Ataxia Telangiectasia Mutated kinaseActivatedDNA damage response [4] [5] [12]
Checkpoint kinase 2ActivatedCell cycle checkpoint [4] [5] [12]
Ataxia Telangiectasia and Rad3-related proteinNot activatedNo significant role [4] [5] [12]
Checkpoint kinase 1Not activatedNo significant role [4] [5] [12]
Cdc25A phosphataseDegradedG2/M checkpoint release [4] [5] [12]
Cdc2 kinaseInhibited (Tyr15 phosphorylation)Cell cycle arrest [4] [5] [12]
p53 proteinActivated (Ser15 phosphorylation)Apoptosis induction [4] [5] [12]
p21 proteinUpregulatedCell cycle inhibition [4] [5] [12]
Caspase-3Cleaved/ActivatedApoptosis execution [4] [5] [12]
Poly adenosine diphosphate-ribose polymeraseCleavedDNA repair inhibition [4] [5] [12]
Immune ParameterEffectClinical SignificanceStudy Reference
CD4+ T cellsSuppressedImmunosuppression [13] [14]
CD8+ T cellsLess affectedPreserved cytotoxic function [13]
B cellsDepleted (with rituximab)B-cell depletion [13] [14]
Natural killer cellsIncreased recoveryImmune reconstitution [13]
Flt3 expressionIncreasedDendritic cell development [16]
Programmed death-ligand 1 expressionIncreasedImmune regulation [16]
Inducible T-cell costimulator ligand expressionDecreasedReduced costimulation [16]
Interleukin-10 productionEnhancedAnti-inflammatory [15]
Pro-inflammatory cytokinesModulatedCytokine profile changes [13] [11]
Dendritic cellsPhenotypic changesRegulatory phenotype [16]
Death MechanismCharacteristicsp53 DependencyClinical RelevanceStudy Reference
Caspase-dependent apoptosisCaspase-3 cleavage, poly adenosine diphosphate-ribose polymerase cleavageDependentPrimary mechanism in p53-wild type [4] [5] [12]
Mitotic catastropheChromosome fragmentation, aberrant mitosisIndependentActive in p53-deficient cells [8] [22]
Necrotic cell deathMorphologically distinct from apoptosisIndependentResistance mechanism bypass [8]
PyroptosisInflammatory cell deathVariableImmune activation [11]
Adenosine triphosphate depletionMetabolic shutdownIndependentCellular energy depletion [8] [10]
Reactive oxygen speciesOxidative stress pathwaysIndependentOxidative damage [8] [10]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

393.077760 g/mol

Monoisotopic Mass

393.077760 g/mol

Heavy Atom Count

24

Appearance

Powder

UNII

981Y8SX18M

Related CAS

16506-27-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.92%): Toxic if swallowed [Danger Acute toxicity, oral];
H340 (12.24%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (12.24%): May cause cancer [Danger Carcinogenicity];
H351 (87.76%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (95.92%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Bendamustine is a parenterally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of chronic lymphocytic leukemia and refractory forms of non-Hodgkin lymphoma. Bendamustine therapy is associated with minor transient serum enzyme elevations during treatment and to rare instances of clinically apparent liver injury, with jaundice generally arising as a part of a generalized hypersensitivity syndrome. Bendamustine also has potent immunosuppressive activity and can cause reactivation of chronic hepatitis B that can be severe and even fatal.

Drug Classes

Antineoplastic Agents, Alkylating Agents

Pharmacology

Bendamustine Hydrochloride is the hydrochloride salt of bendamustine, a bifunctional mechlorethamine derivative with alkylator and antimetabolite activities. Bendamustine possesses three active moieties: an alkylating group; a benzimidazole ring, which may act as a purine analogue; and a butyric acid side chain. Although its exact mechanism of action is unknown this agent appears to act primarily as an alkylator. Bendamustine metabolites alkylate and crosslink macromolecules, resulting in DNA, RNA and protein synthesis inhibition, and, subsequently, apoptosis. Bendamustine may differ from other alkylators in that it may be more potent in activating p53-dependent stress pathways and inducing apoptosis; it may induce mitotic catastrophe; and it may activate a base excision DNA repair pathway rather than an alkyltransferase DNA repair mechanism. Accordingly, this agent may be more efficacious and less susceptible to drug resistance than other alkylators.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

3543-75-7

Wikipedia

Bendamustine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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